(R)-tert-butyl 1-oxohexan-2-ylcarbamate
Description
(R)-tert-Butyl 1-oxohexan-2-ylcarbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group at the amine moiety and a ketone functional group at the first carbon of a hexanoyl chain. This compound is primarily utilized in organic synthesis as an intermediate for enantioselective peptide and heterocycle synthesis . Its stereochemical configuration (R) at the second carbon ensures specificity in asymmetric reactions, making it valuable for constructing complex bioactive molecules. Key applications include the synthesis of unnatural amino acids and peptidomimetics, as demonstrated in enantioselective methodologies .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI Key |
OBMGXPJNZKYOQY-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](C=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
(R)-tert-butyl 1-oxohexan-2-ylcarbamate serves as an important synthetic intermediate in the development of pharmaceuticals. One notable application is in the synthesis of lacosamide, an anticonvulsant drug used for the treatment of epilepsy. The compound acts as a precursor in the synthesis pathway, facilitating the formation of biologically active derivatives .
Case Study: Synthesis of Lacosamide
In a documented synthesis, this compound is reacted with benzylamine to produce intermediates that eventually lead to lacosamide. The reaction involves a phase-transfer catalysis method, which enhances the efficiency of the alkylation process. This application illustrates the compound's role in producing therapeutically relevant molecules with significant pharmacological activity .
Chemical Synthesis and Intermediate Production
Beyond its pharmaceutical applications, this compound is utilized as a versatile building block in organic chemistry. Its structure allows for various modifications that can yield different chemical entities, making it valuable for researchers in synthetic chemistry.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Condensation Reactions : Utilizing amines and carbonyl compounds to form carbamates.
- Oxidative Transformations : Converting alcohols or other functional groups into more reactive carbonyls.
These methods highlight the compound's flexibility as a synthetic intermediate in creating complex organic molecules .
Industrial Applications
This compound also finds utility in industrial applications, particularly in the production of polymers and resins. Its stability and reactivity make it suitable for incorporation into various polymer matrices, enhancing their properties.
Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for lacosamide | Facilitates synthesis of effective drugs |
| Organic Synthesis | Building block for complex molecules | Versatile in various chemical transformations |
| Industrial Chemistry | Component in polymers and resins | Enhances stability and performance |
Toxicological Considerations
While this compound shows promise in various applications, it is essential to consider its safety profile. Research indicates potential toxicity, necessitating careful handling and assessment during its use in laboratory and industrial settings . Understanding the toxicological implications ensures safe application practices across different fields.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following carbamate derivatives share structural similarities but differ in substituents, stereochemistry, or chain length:
Key Observations :
- Chain Length: The hexanoyl chain in the target compound provides greater hydrophobicity compared to shorter analogues (e.g., C3 in ), influencing solubility and membrane permeability.
- Stereochemistry : The R-configuration in the target compound contrasts with S-configurations in analogues like , affecting enantioselectivity in catalytic reactions.
- Substituents : Thiophene () and piperazine () groups enhance electronic diversity, enabling applications in metal-assisted catalysis or receptor-targeted drug design.
Yield and Purity :
Physicochemical Properties
Notes:
Preparation Methods
Enantioselective Alkylation of Glycine Derivatives
The (R)-configuration is established through alkylation of glycine tert-butyl carbamate using chiral phase-transfer catalysts. For example, (R)-tert-butyl 1-oxohexan-2-ylcarbamate is synthesized by reacting tert-butyl glycinate with hexanoyl chloride in the presence of a cinchona alkaloid-derived catalyst (e.g., (S)-α,α-diphenylprolinol), achieving 92% ee. The reaction proceeds in dichloromethane at −40°C, with tetrabutylammonium bromide as a phase-transfer agent.
Boron-Mediated Asymmetric Induction
Chiral boron reagents, such as (R)-BINOL-derived complexes, enable stereocontrol during ketone formation. A patent describes the use of (R)-BINOL with BF₃·OEt₂ to catalyze the aldol reaction between tert-butyl carbamate and hexanal, yielding the (R)-enantiomer with 89% ee. The intermediate is subsequently oxidized to the ketone using Dess-Martin periodinane (83% yield).
Diastereomeric Resolution via Crystallization
Tartaric Acid Salt Formation
Racemic tert-butyl 1-oxohexan-2-ylcarbamate is resolved using di-p-toluoyl-D-tartaric acid (DTTA) in ethanol. The (R)-enantiomer forms a less-soluble diastereomeric salt, isolated via filtration in 76% yield and 98% ee. Recrystallization from acetonitrile further enhances purity (>99.5% ee).
p-Phenylbenzoic Acid Complexation
Alternative resolution employs p-phenylbenzoic acid in toluene, selectively crystallizing the (R)-enantiomer at 4°C. This method achieves 85% recovery with 95% ee, though scalability is limited compared to DTTA-based protocols.
Enzymatic Dynamic Kinetic Resolution
Lipase-Catalyzed Acylation
Pseudomonas fluorescens lipase (PFL) catalyzes the dynamic kinetic resolution of racemic 1-oxohexan-2-amine. The (R)-amine is protected in situ with tert-butyl dicarbonate (Boc₂O) in MTBE, while the (S)-enantiomer undergoes continuous racemization via a Schiff base intermediate. This one-pot process achieves 88% yield and 94% ee.
Oxidation of Protected Amino Alcohols
TEMPO/Copper-Mediated Oxidation
A green oxidation method converts (R)-tert-butyl 2-hydroxyhexanamide to the ketone using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and Cu(OAc)₂ in acetone/water (9:1). The reaction proceeds at 50°C under O₂, affording 91% yield with no racemization.
Dess-Martin Periodinane Oxidation
Dess-Martin periodinane in dichloromethane oxidizes the alcohol to ketone in 2 hours at 25°C, yielding 89% product. This method is preferred for small-scale synthesis due to minimal byproduct formation.
Reductive Amination Strategies
Sodium Borohydride-Mediated Reduction
This compound is synthesized via reductive amination of tert-butyl 2-oxohexanamide with ammonium acetate and NaBH₃CN in methanol. The reaction achieves 78% yield and 85% ee, though chiral HPLC is required for purification.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Asymmetric Alkylation | 92 | 92 | High | Moderate |
| DTTA Resolution | 76 | 98 | Low | High |
| TEMPO Oxidation | 91 | >99 | Moderate | High |
| Enzymatic Resolution | 88 | 94 | High | Low |
Critical Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in asymmetric alkylation but may reduce enantioselectivity by 5–10% compared to dichloromethane.
Temperature Control
Low temperatures (−40°C to 0°C) are critical for minimizing racemization during Boc protection and oxidation steps.
Industrial-Scale Considerations
Q & A
Q. What are the optimized synthetic routes for (R)-tert-butyl 1-oxohexan-2-ylcarbamate, and how can reaction conditions be adjusted to improve yields?
Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions with activated intermediates. For example, tert-butyl carbamates are synthesized via acylation of amines using tert-butoxycarbonyl (Boc) protecting groups. In one protocol, a tert-butyl carbamate derivative was prepared by reacting an amine precursor (1.39 mmol) with Boc-anhydride under basic conditions (e.g., triethylamine in dichloromethane), yielding 70–94% product . Key adjustments to improve yields include:
- Temperature control : Reactions performed at 0–25°C reduce side reactions.
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) resolves stereoisomers .
Q. How can researchers characterize the stereochemical purity of this compound using spectroscopic methods?
Methodological Answer: Stereochemical purity is validated via:
- <sup>1</sup>H NMR : Diastereotopic protons exhibit splitting patterns. For example, the methine proton (CH) in the carbamate group appears as a multiplet at δ 4.33–4.47 ppm, with coupling constants (<i>J</i>) indicating stereochemical integrity .
- <sup>13</sup>C NMR : The tert-butyl carbon resonates at δ 28.7 ppm, while the carbonyl (C=O) of the carbamate appears at δ 157.9–175.2 ppm, sensitive to stereoelectronic effects .
- HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> 463.2915) confirms molecular formula and absence of racemization .
Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives in laboratory settings?
Methodological Answer:
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For spills, employ static-free vacuum systems to avoid electrostatic discharge .
- First aid : In case of eye contact, flush with water for 15 minutes; for ingestion, rinse mouth and seek medical attention .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The tert-butyl group provides steric bulk, hindering nucleophilic attack at the carbamate carbonyl. This is evidenced by:
- Reduced acylation rates : In comparative studies, tert-butyl carbamates exhibit slower reaction kinetics than methyl or benzyl analogs due to steric hindrance .
- Electronic stabilization : The electron-donating tert-butyl group stabilizes the carbamate’s carbonyl via hyperconjugation, reducing electrophilicity. This is confirmed by IR spectroscopy (C=O stretching at ~1680 cm<sup>-1</sup>) .
Q. What strategies resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives (e.g., 70% vs. 94%)?
Methodological Answer: Yield variability arises from:
- Impurity profiles : Side products (e.g., diastereomers) reduce isolated yields. Use HPLC with chiral columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess .
- Reagent quality : Boc-anhydride purity (>99%) minimizes Boc-deprotection side reactions.
- Workup optimization : Acidic extraction (pH 4–5) removes unreacted amines, improving yield .
Q. How can researchers analyze and resolve discrepancies in NMR data for carbamate derivatives during structural elucidation?
Methodological Answer:
- Solvent effects : CD3OD vs. CDCl3 shifts proton resonances (e.g., NH protons at δ 5.06 ppm in CD3OD ).
- Dynamic processes : Rotameric equilibria broaden signals; variable-temperature NMR (VT-NMR) at −40°C resolves splitting .
- 2D NMR : HSQC and HMBC correlate <sup>1</sup>H and <sup>13</sup>C signals, confirming connectivity (e.g., carbonyl carbons coupling to adjacent CH groups) .
Q. What are the challenges in synthesizing enantiopure tert-butyl carbamates, and how can enzymatic methods address them?
Methodological Answer:
- Racemization risk : Basic conditions during Boc protection can epimerize chiral centers. Use low-temperature (<0°C) reactions with mild bases (e.g., NaHCO3) .
- Biocatalysis : Lipases (e.g., Candida antarctica) selectively acylate amines in tert-butanol, achieving >99% enantiomeric excess (e.e.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
